![molecular formula C50H73N17O11S B1662679 neuromedin C CAS No. 81608-30-2](/img/structure/B1662679.png)
neuromedin C
Overview
Description
Neuromedin C is a bombesin-like peptide that stimulates uterine smooth muscle contraction . It is also known as GRP (18-27) and has the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . It regulates various processes in the central nervous system and gastrointestinal tract through its interaction with the bombesin receptor subtype-2 (BB2R) .
Synthesis Analysis
Neuromedin C is a peptide that undergoes a progressive coil-helix transition with increasing TFE concentration, first at the C-terminus and then at the N-terminus . It also adopts a C-terminal α-helical conformation upon binding to SDS micelles .Molecular Structure Analysis
The NMR structure of Neuromedin C in the presence of SDS micelles has been reported . It displays a disordered but well-defined backbone architecture .Chemical Reactions Analysis
Neuromedin C is a peptide that undergoes a progressive coil-helix transition within a binding-induced folding mechanism . This micelle binding is directed by hydrophobic interactions that concur with the unfavorable deprotonation of His 8 and its further insertion into the micelle .Physical And Chemical Properties Analysis
Neuromedin C has an empirical formula of C50H72N16O12S and a molecular weight of 1121.27 . It is a peptide with a specific amino acid sequence .Scientific Research Applications
Neuromedin C: Scientific Research Applications
Central Nervous System Regulation: Neuromedin C (NMC) plays a significant role in regulating various processes within the central nervous system (CNS). It interacts with the bombesin receptor subtype-2 (BB2R), which has been identified as a potential target for treating disorders resulting from NMC dysfunction or misregulation. BB2R antagonists, therefore, hold promise for therapeutic applications in conditions where NMC is implicated .
Gastrointestinal Tract Function: In the gastrointestinal tract, NMC is involved in a range of functions through its interaction with BB2R. The peptide has been shown to regulate gastrointestinal motility and could be a key player in disorders related to gastrointestinal function. Research suggests that targeting the pathways involving NMC could lead to new treatments for such conditions .
Mechanism of Action
Target of Action
Neuromedin C, also known as Neuromedin C (porcine), primarily interacts with the bombesin receptor subtype-2 (BB2R) . This receptor is a G protein-coupled receptor (GPCR), and it has been identified as the main target of Neuromedin C . The BB2R is involved in various processes in the central nervous system and gastrointestinal tract .
Mode of Action
Neuromedin C binds to the BB2R, triggering a series of biochemical reactions. The interaction between Neuromedin C and BB2R is crucial for the regulation of various physiological processes . The binding of Neuromedin C to BB2R leads to a conformational change in the receptor, which then activates the associated G protein . This activation initiates a cascade of intracellular signaling events, leading to the physiological responses associated with Neuromedin C.
Pharmacokinetics
The efficient design of bb2r antagonists for the treatment of disorders related to neuromedin c dysfunction or misregulation requires a detailed understanding of these properties .
Action Environment
The action of Neuromedin C can be influenced by various environmental factors. For instance, the presence of other neuromedins, such as Neuromedin U and Neuromedin S, can potentially affect the action of Neuromedin C . Furthermore, the physiological environment, including pH and temperature, may also influence the stability and efficacy of Neuromedin C .
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLWXCGQLZKLK-USVTTYPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N17O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231221 | |
Record name | Neuromedin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1120.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
neuromedin C | |
CAS RN |
81608-30-2 | |
Record name | Neuromedin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neuromedin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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